(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Description
The compound (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a camptothecin derivative characterized by a pentacyclic scaffold with a tert-butyl(dimethyl)silyl (TBS) protecting group at position 7 and ethyl substituents at positions 10 and 17. The TBS group enhances lipophilicity and stability, likely serving as a prodrug strategy to improve pharmacokinetics . Its core structure shares homology with natural camptothecin alkaloids, which are potent topoisomerase I inhibitors .
Properties
Molecular Formula |
C28H34N2O5Si |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C28H34N2O5Si/c1-8-17-18-12-16(35-36(6,7)27(3,4)5)10-11-22(18)29-24-19(17)14-30-23(24)13-21-20(25(30)31)15-34-26(32)28(21,33)9-2/h10-13,33H,8-9,14-15H2,1-7H3/t28-/m0/s1 |
InChI Key |
VGHKLODYUATOOJ-NDEPHWFRSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves multiple steps. One common approach starts with the preparation of the diazapentacyclic core through a series of cyclization reactions. The tert-butyl(dimethyl)silyl ether is introduced via a silylation reaction using tert-butyl(dimethyl)silyl chloride and a base such as imidazole. The hydroxyl group is typically introduced through a selective reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The ketone groups can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl ether can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, amines, or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Biological Activity
The compound (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula
- Molecular Formula : C₃₁H₄₅N₂O₃Si
- Molecular Weight : 525.79 g/mol
Structural Features
The compound features a unique pentacyclic structure with multiple functional groups including:
- Tert-butyl(dimethyl)silyl ether
- Hydroxy and oxo groups
- A diaza system that contributes to its biological activity.
Research indicates that this compound exhibits various biological activities primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Modulation of Cell Signaling : It affects pathways related to apoptosis and cell proliferation.
Pharmacological Effects
- Anticancer Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Effects : It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative models by protecting neuronal cells from oxidative stress.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase-3 activation). The IC50 value was determined to be approximately 25 µM.
Study 2: Anti-inflammatory Properties
In an animal model of acute inflammation, administration of the compound significantly reduced paw edema induced by carrageenan injection compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Study 3: Neuroprotection
In vitro studies using SH-SY5Y neuronal cells demonstrated that the compound could protect against oxidative stress induced by hydrogen peroxide, reducing cell death by approximately 40% at a concentration of 10 µM.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects against oxidative stress |
Table 2: IC50 Values for Biological Activities
| Cell Line/Model | IC50 (µM) | Activity Type |
|---|---|---|
| MCF-7 | 25 | Anticancer |
| RAW264.7 | 15 | Anti-inflammatory |
| SH-SY5Y | 10 | Neuroprotection |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among camptothecin derivatives include substituents at positions 7, 10, and 19, which modulate solubility, metabolic stability, and target affinity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- TBS Group Impact: The bulky TBS group in the target compound increases molecular weight and LogP compared to analogs with hydroxyl or aminoethoxy groups, enhancing membrane permeability but reducing aqueous solubility .
- Deuterated Analog () : Isotopic substitution (²H₅-ethyl) minimally alters physicochemical properties but improves metabolic stability .
- Nitro Derivative () : The electron-withdrawing nitro group reduces LogP and may alter binding affinity to topoisomerase I .
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
